4,4,4-Trifluorobutan-2-amine hydrochloride

Description

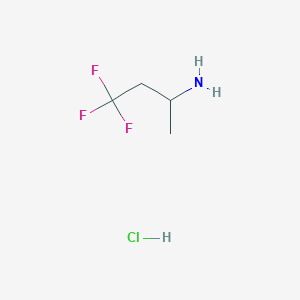

Chemical Structure: 4,4,4-Trifluorobutan-2-amine hydrochloride is a secondary amine with a trifluoromethyl group at the C4 position. Its molecular formula is C₄H₉ClF₃N, and its molecular weight is 163.57 g/mol . The compound is chiral, with enantiomers such as (2R)- and (2S)-4,4,4-trifluorobutan-2-amine hydrochloride reported in synthesis catalogs .

Properties

IUPAC Name |

4,4,4-trifluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-3(8)2-4(5,6)7;/h3H,2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUPCHYIHXMCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutan-2-amine hydrochloride typically involves the reaction of 4,4,4-trifluorobutan-2-one with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone to the amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4,4,4-Trifluorobutan-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Modified Analogs

(a) 4,4,4-Trifluoro-2-methyl-butan-2-amine Hydrochloride

(b) 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine Hydrochloride

- Molecular Formula : C₆H₁₂ClF₃N

- Key Differences: Structural Feature: Primary amine with two methyl groups at C2. CAS Number: 1027282-22-9 .

Functional Group Derivatives

2-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride

- Molecular Formula: C₄H₆ClF₃NO₂

- Molecular Weight : 193.55 g/mol .

- Key Differences: Structural Feature: Carboxylic acid group replaces the amine’s hydrogen, forming an amino acid derivative. Applications: Likely used in peptide synthesis or as a fluorinated analog of natural amino acids. CAS Number: 262296-39-9 .

Data Table: Comparative Analysis

Research Findings and Implications

Fluorine Substitution : The trifluoromethyl group in all analogs enhances lipophilicity and resistance to oxidative metabolism, making these compounds valuable in medicinal chemistry .

Solubility Trends : Secondary amines (e.g., parent compound) generally exhibit higher water solubility than tertiary analogs due to reduced steric hindrance .

Chiral Specificity : Enantiomers of this compound may show divergent biological activities, necessitating stereoselective synthesis in drug development .

Functional Group Impact: Derivatives like 2-amino-4,4,4-trifluorobutanoic acid hydrochloride expand utility into peptide engineering but introduce challenges in solubility and formulation .

Biological Activity

4,4,4-Trifluorobutan-2-amine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activity. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of organic compounds, leading to increased potency and selectivity in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C4H8F3N·HCl

- Molecular Weight : 175.57 g/mol

- Structure : The trifluoromethyl group contributes to the compound's unique properties, including enhanced lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

-

Neurotransmitter Modulation :

- The compound has been investigated for its effects on NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that similar fluorinated compounds can act as positive allosteric modulators at glutamate receptors, enhancing synaptic transmission and potentially improving cognitive functions .

- P-glycoprotein Interaction :

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of a related fluorinated compound on neuronal cells subjected to oxidative stress. The findings indicated that the compound significantly reduced cell death and improved mitochondrial function, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Cancer Therapeutics

In vitro experiments demonstrated that this compound could enhance the efficacy of chemotherapeutic agents by inhibiting P-gp-mediated drug efflux in resistant cancer cell lines. This effect was observed at concentrations as low as 10 µM, indicating its potential as an adjuvant therapy in cancer treatment .

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | NMDA Receptor Modulation | Increased synaptic transmission and cognitive enhancement in animal models. |

| Study B | P-glycoprotein Inhibition | Reversal of drug resistance in HEK293 cells at concentrations of 10 µM. |

| Study C | Neuroprotection | Significant reduction in oxidative stress-induced cell death in neuronal cultures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.